Introduction: The Significance of Extreme Electron Deficiency
Introduction: The Significance of Extreme Electron Deficiency
An In-Depth Technical Guide to Pentakis(trifluoromethyl)phenol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of pentakis(trifluoromethyl)phenol, a unique and highly functionalized aromatic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core scientific principles governing its structure, properties, synthesis, and applications. We will explore the causality behind its remarkable characteristics, offering field-proven insights and detailed experimental protocols.
Pentakis(trifluoromethyl)phenol, C₆(CF₃)₅OH, stands as a testament to the profound impact of perfluorination on the chemical landscape of an aromatic ring. The presence of five powerfully electron-withdrawing trifluoromethyl (CF₃) groups imbues the molecule with a unique combination of extreme acidity, steric bulk, and potential for creating novel chemical entities. Unlike its parent compound, phenol, which is a weak acid, pentakis(trifluoromethyl)phenol exhibits an acidity comparable to strong mineral acids, opening avenues for its use as a proton source in non-aqueous media and as a precursor to exceptionally stable, weakly coordinating anions.[1]
This guide will dissect the molecule's architecture, quantify its properties, provide a validated synthetic pathway, and explore its applications as a building block for superacids, catalysts, and advanced materials.[2][3][4]
Molecular Structure and Electronic Profile
The defining features of pentakis(trifluoromethyl)phenol are dictated by the interplay between the hydroxyl group and the five CF₃ substituents. This unique arrangement leads to significant steric and electronic consequences.
Steric Crowding and Ring Distortion
The sheer size of the five trifluoromethyl groups forces the phenyl ring to deviate significantly from planarity. X-ray diffraction studies have confirmed that the aromatic ring is substantially distorted to accommodate the bulky CF₃ groups.[2][4] This steric hindrance is not merely a structural curiosity; it is fundamental to the compound's reactivity. The hydroxyl group is shielded by the two ortho-CF₃ groups, which sterically protects it and influences the nucleophilicity of the corresponding phenoxide anion.[1]
The diagram below illustrates the fundamental structure and the steric shielding of the hydroxyl group.
Caption: Molecular structure of pentakis(trifluoromethyl)phenol.
Electronic Properties and Extreme Acidity
The primary electronic effect of the five CF₃ groups is profound inductive electron withdrawal. This effect polarizes the O-H bond to an extraordinary degree, facilitating the release of the proton (H⁺). The resulting pentakis(trifluoromethyl)phenoxide anion is exceptionally stable because its negative charge is extensively delocalized across the aromatic system and strongly stabilized by the fifteen fluorine atoms.
This high degree of stabilization results in a remarkably low pKa, signifying strong acidity. The acidity is so pronounced that it rivals that of some superacids, making it a powerful tool in contexts where a strong, non-coordinating acid is required.
Physicochemical and Spectroscopic Properties
The unique structural and electronic features of pentakis(trifluoromethyl)phenol give rise to its distinct physical and chemical properties. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁HF₁₅O | [5] |
| Molecular Weight | 434.10 g/mol | [5] |
| Appearance | Solid | [1] |
| Melting Point | 88–90 °C | [1] |
| Odor | Recognizable smell of vanillin | [1] |
| pKa (in MeCN) | 10.46 | [1] |
| pKa (in DMSO) | Measured, specific value requires consultation of primary source | [2][4] |
| pKa (in Water) | Measured, specific value requires consultation of primary source | [2][4] |
Note on Acidity: The pKa in acetonitrile (10.46) is similar to that of the well-known strong acid, picric acid (pKa in MeCN ≈ 11.0).[1] This underscores its exceptional acidic strength in non-aqueous media.
While detailed, publicly available NMR spectra are scarce, the principles of ¹⁹F NMR are crucial for characterizing this molecule. The spectrum would be expected to show distinct resonances for the ortho-, meta-, and para-CF₃ groups, with complex coupling patterns providing a wealth of structural information.
Synthesis of Pentakis(trifluoromethyl)phenol
Historically, the synthesis of pentakis(trifluoromethyl)phenol has been challenging, with early methods suffering from low yields and requiring laborious purification.[1][6] However, more recent and efficient protocols have been developed. The following section details a robust two-step method starting from commercially available materials, which provides the target compound in good yield.[1][6]
Synthetic Workflow Overview
The most effective reported synthesis involves the per-iodination of a starting aromatic, followed by a copper-mediated trifluoromethylation reaction. A particularly effective route starts from pentaiodonitrobenzene.[1][6]
Caption: High-level workflow for the synthesis of pentakis(trifluoromethyl)phenol.
Detailed Experimental Protocol
This protocol is adapted from the literature and represents a reliable method for obtaining the title compound.[1][6]
Causality Behind Choices:
-
Starting Material: Pentaiodonitrobenzene is used because the iodine atoms are excellent leaving groups for the subsequent trifluoromethylation. The nitro group is surprisingly displaced by an oxygen atom from the environment during the reaction.
-
Reagent: A (trifluoromethyl)copper (CF₃Cu) species, often generated in situ, is a highly effective reagent for introducing CF₃ groups onto an aromatic ring.
-
Purification: Sublimation is the chosen method because the product is a volatile solid, and this technique effectively separates it from non-volatile inorganic salts and byproducts, yielding a highly pure product.
Step 1: Trifluoromethylation of Pentaiodonitrobenzene
-
Reagent Preparation: In a dry, inert atmosphere glovebox or Schlenk line, prepare the (trifluoromethyl)copper reagent. This is typically done by reacting a trifluoromethyl source (e.g., TMSCF₃) with a copper(I) salt and a fluoride source.
-
Reaction Setup: In a dry reaction vessel, dissolve pentaiodonitrobenzene in a suitable high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI).
-
Execution: Add the pre-generated CF₃Cu reagent to the solution of pentaiodonitrobenzene. The reaction is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitoring: The reaction progress should be monitored by ¹⁹F NMR by taking aliquots from the reaction mixture. The disappearance of the starting material and the appearance of product signals will indicate completion.
-
Work-up: Upon completion, the reaction mixture is cooled. The crude product, which is the phenolate salt, is typically precipitated or extracted.
Step 2: Acidification and Purification
-
Acidification: The crude phenolate salt obtained from Step 1 is carefully treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to protonate the phenoxide and form the neutral phenol.
-
Purification: The crude phenol is then subjected to vacuum sublimation. The apparatus is heated under high vacuum, causing the volatile pentakis(trifluoromethyl)phenol to sublime and collect on a cold finger or a cooler part of the apparatus as a pure crystalline solid. This single step can provide material of high purity (58% overall yield reported).[1][6]
Applications in Advanced Chemistry
The unique properties of pentakis(trifluoromethyl)phenol make it a valuable building block for several advanced applications.
Precursor to Weakly Coordinating Anions (WCAs)
A weakly coordinating anion is an ion that interacts very weakly with cations. This property is crucial in catalysis, as it allows the cationic active species to be highly reactive. The pentakis(trifluoromethyl)phenoxide anion is an excellent candidate for a WCA.
Rationale:
-
Charge Delocalization: The negative charge is spread over the entire molecule, reducing its concentration at any single point.[1]
-
Steric Shielding: The bulky ortho-CF₃ groups physically block the oxygen atom, preventing it from coordinating tightly to a metal center.[1]
By reacting pentakis(trifluoromethyl)phenol with organometallic precursors, novel catalysts with highly active, "naked" cationic centers can be generated.
Development of Superacids and Catalysts
As an exceptionally strong Brønsted acid, pentakis(trifluoromethyl)phenol can be used to catalyze a variety of chemical reactions, particularly those requiring a strong proton source in organic solvents. It can also serve as a ligand in Lewis acid catalysis. When coordinated to a metal center, the strong electron-withdrawing nature of the C₆(CF₃)₅O- group makes the metal center more electrophilic and thus a stronger Lewis acid.[1]
Safety and Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) for pentakis(trifluoromethyl)phenol is not widely available. The following information is based on data for structurally related fluorinated phenols and should be considered a guideline. Extreme caution is warranted.[7][8][9][10]
-
Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Fluorinated aromatic compounds can be irritants and may have systemic effects.[7][8]
-
Corrosivity: Likely causes severe skin and eye irritation or chemical burns upon contact.[9][10]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Conclusion
Pentakis(trifluoromethyl)phenol is more than a chemical curiosity; it is a powerful building block engineered by the strategic placement of fluorine atoms. Its extreme acidity, pronounced steric bulk, and the stability of its conjugate base provide a unique platform for innovation in catalysis, materials science, and fundamental chemical research. The development of reliable synthetic routes has made this compound more accessible, paving the way for its broader application and the discovery of new functionalities. As research continues, the full potential of this sterically crowded, electron-deficient molecule is only beginning to be realized.
References
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Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. ACS Publications[Link].
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(PDF) Pentakis(trifluoromethyl)phenol from Nitrobenzene. ResearchGate[Link].
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Pentakis(trifluoromethyl)phenol from Nitrobenzene. RSC Publishing[Link].
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Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline | Request PDF. ResearchGate[Link].
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry[Link].
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SAFETY DATA SHEET. [Link].
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2,3,4,5,6-Pentakis(trifluoromethyl)phenol. PubChem[Link].
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Supporting Information. [Link].
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